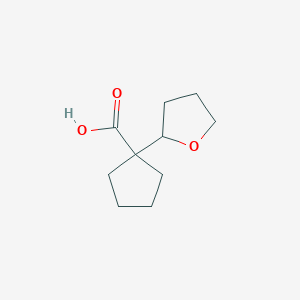

1-(Oxolan-2-yl)cyclopentane-1-carboxylic acid

Description

Properties

IUPAC Name |

1-(oxolan-2-yl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c11-9(12)10(5-1-2-6-10)8-4-3-7-13-8/h8H,1-7H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHXACHOXOKNHNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2CCCO2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Oxolan-2-yl)cyclopentane-1-carboxylic acid typically involves the reaction of cyclopentanone with tetrahydrofuran in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the desired carboxylic acid. The reaction conditions often include:

Temperature: Moderate to high temperatures (50-100°C)

Catalyst: Strong acids such as sulfuric acid or hydrochloric acid

Solvent: Common organic solvents like dichloromethane or toluene

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable processes, such as continuous flow reactors and advanced catalytic systems. These methods aim to optimize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

1-(Oxolan-2-yl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction of the carboxylic acid group can yield alcohols or alkanes.

Substitution: The oxolane ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions include various substituted cyclopentane derivatives, alcohols, and ketones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

1-(Oxolan-2-yl)cyclopentane-1-carboxylic acid serves as a building block in organic synthesis. It is used to create complex molecules due to its ability to undergo various chemical reactions, including:

- Oxidation: Converting the aldehyde group to a carboxylic acid.

- Reduction: Transforming the carboxylic acid into alcohols, which are valuable in synthetic pathways.

Biology

Research has indicated potential biological activities associated with this compound. Studies focus on:

- Bioactivity Testing: Evaluating interactions with biomolecules, which could lead to the discovery of new pharmacological agents.

Medicine

This compound is being explored for its role in drug development. Its structural features may allow it to act as a pharmacophore , influencing biological activity against various targets:

- Drug Design: Investigating derivatives of this compound for therapeutic applications in treating diseases such as cancer or infectious diseases.

Industry

In industrial applications, this compound can be utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for:

- Material Science: Development of polymers or coatings that require specific chemical characteristics.

Case Study 1: Drug Development

A study evaluated the efficacy of this compound derivatives against specific cancer cell lines. Results indicated that certain modifications increased cytotoxicity, suggesting potential for further development as anticancer agents.

Case Study 2: Material Science

Research demonstrated that incorporating 1-(Oxolan-2-yl)cyclopentane derivatives into polymer matrices improved thermal stability and mechanical properties, making it a candidate for advanced material applications.

Mechanism of Action

The mechanism of action of 1-(Oxolan-2-yl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxolane ring and carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their structure and function. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Key Compounds and Their Properties

Physicochemical Properties

Acidity and Solubility

- This compound: The electron-withdrawing oxolane group slightly increases the carboxylic acid’s acidity compared to unsubstituted cyclopentane carboxylic acids. Its ether oxygen enhances water solubility relative to non-polar analogues (e.g., aryl-substituted derivatives).

- 1-(Benzenesulfonamido)cyclopentane-1-carboxylic acid : The sulfonamide group (pKa ~1-2) significantly lowers the carboxylic acid’s pKa, making it more acidic than the oxolane derivative .

- Boc-1-aminomethyl-cyclopentane carboxylic acid: The Boc group reduces polarity, decreasing aqueous solubility but improving lipid membrane permeability .

Steric and Electronic Effects

- Aryl substituents (e.g., 3-hydroxyphenyl in ) introduce conjugation effects, stabilizing the carboxylate anion through resonance.

Data Tables

Table 1: Substituent Effects on Acidity and Solubility

| Compound | Substituent Type | Predicted pKa (COOH) | Water Solubility (mg/mL) |

|---|---|---|---|

| This compound | Ether | ~3.5-4.0 | Moderate (~10-50) |

| 1-(3-Hydroxyphenyl)cyclopentane-1-carboxylic acid | Aromatic hydroxyl | ~2.8-3.3 | High (>100) |

| 1-(Benzenesulfonamido)cyclopentane-1-carboxylic acid | Sulfonamide | ~1.5-2.0 | Low (<10) |

| 1-(Methylamino)cyclopentane-1-carboxylic acid | Alkyl amine | ~4.5-5.0 | High (>100) |

Biological Activity

1-(Oxolan-2-yl)cyclopentane-1-carboxylic acid is a compound of interest due to its unique structural features, which include an oxolane ring and a cyclopentane moiety. This compound has been investigated for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological activity can provide insights into its applications in drug development and therapeutic interventions.

The compound's structure allows it to undergo various chemical reactions, such as oxidation, reduction, and substitution. These reactions can lead to the formation of various derivatives that may exhibit different biological activities. The carboxylic acid group is particularly significant as it can interact with biological macromolecules through hydrogen bonding and electrostatic interactions, influencing their function and activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The oxolane ring and carboxylic acid group can facilitate binding to proteins or enzymes, potentially modulating their activity. This mechanism is crucial for its proposed applications in antimicrobial and anticancer therapies.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives with similar structural features have shown effectiveness against various bacterial strains. The presence of the oxolane ring may enhance the compound’s ability to penetrate microbial membranes, leading to increased efficacy.

Anticancer Activity

Studies have explored the potential of this compound in cancer treatment. It has been suggested that the compound may act as a bioactive agent against specific cancer cell lines, possibly through mechanisms involving apoptosis induction or inhibition of tumor growth factors. For example, cyclopentane derivatives have been evaluated for their ability to inhibit tumor cell proliferation, showing promising results in vitro .

Case Studies

Several studies have investigated the biological activity of cyclopentane derivatives:

- Study on Cyclopentane-1,2-dione Derivatives : This study evaluated cyclopentane derivatives as bio-isosteres for carboxylic acids. The derivative exhibited IC50 values comparable to traditional carboxylic acids in receptor antagonism assays, indicating potential therapeutic applications .

- Antimicrobial Evaluation : Another research focused on synthesizing derivatives of cyclopentane carboxylic acids and assessing their antimicrobial properties against common pathogens. Results demonstrated significant antibacterial activity, suggesting a viable pathway for developing new antimicrobial agents.

Comparative Analysis

The following table summarizes the biological activities of this compound in comparison with related compounds:

| Compound | Biological Activity | IC50 (μM) |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Not specified |

| Cyclopentane-1,2-dione derivative | TP receptor antagonist | 0.054 ± 0.016 |

| Cyclopentane carboxylic acid derivative | Antimicrobial | Significant effect |

Q & A

Q. What synthetic routes are recommended for preparing 1-(Oxolan-2-yl)cyclopentane-1-carboxylic acid, and how can intermediates be monitored?

A two-step synthetic approach is commonly employed for cyclopentane derivatives: (1) cyclopentane ring functionalization via nucleophilic substitution or cycloaddition, and (2) oxolane (tetrahydrofuran) ring introduction through acid-catalyzed cyclization. Key intermediates (e.g., cyclopentane-1-carboxylic acid precursors) should be monitored using HPLC (for purity) and FT-IR (to track carbonyl group formation). For example, highlights the use of NMR with internal standards (e.g., 1,4-dioxane) to quantify intermediates during synthesis .

Q. What safety precautions are critical when handling tetrahydrofuran-containing derivatives like this compound?

Based on safety data for structurally similar compounds:

Q. Which analytical techniques are most effective for confirming structural integrity?

- NMR spectroscopy : ¹H/¹³C NMR resolves stereochemistry and oxolane-ring integration. For cyclopentane derivatives, coupling constants (e.g., J = 5–8 Hz for adjacent protons) confirm ring conformation .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., C₉H₁₄O₃ has a theoretical m/z of 170.0943) .

- X-ray crystallography : Resolves absolute configuration if single crystals are obtainable .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during oxolane-ring cyclization?

- Temperature control : Lower temperatures (0–5°C) reduce side reactions like over-oxidation. notes that intermediates in ether/pentane solutions are prone to co-evaporation, requiring strict thermal regulation .

- Catalyst screening : Lewis acids (e.g., BF₃·Et₂O) improve cyclization efficiency. Monitor via TLC (silica gel, ethyl acetate/hexane eluent) to track reaction progress .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance oxolane-ring stability compared to protic solvents .

Q. How should conflicting NMR data be resolved when characterizing this compound?

- Decoupling experiments : Use 2D-COSY or NOESY to distinguish overlapping signals from cyclopentane and oxolane protons .

- Isotopic labeling : Introduce deuterium at suspected chiral centers to simplify splitting patterns .

- Comparative analysis : Cross-reference with computational NMR predictions (e.g., DFT calculations using Gaussian) .

Q. What computational methods predict the compound’s reactivity in nucleophilic acyl substitution reactions?

- DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites. For cyclopentane derivatives, the carboxylic acid group typically exhibits higher electrophilicity (LUMO energy ≈ -1.5 eV) .

- Molecular dynamics simulations : Model solvation effects in polar solvents to predict reaction pathways .

Q. What strategies mitigate decomposition risks during long-term storage?

- Stabilization : Store under inert gas (argon) at -20°C to prevent oxidation.

- Lyophilization : Freeze-drying minimizes hydrolysis of the carboxylic acid group .

- Container compatibility : Use amber glass vials to avoid light-induced degradation .

Data Contradiction Analysis

Q. How can discrepancies in reported melting points or solubility be addressed?

- Purity verification : Use DSC (Differential Scanning Calorimetry) to confirm melting points. Impurities (e.g., unreacted precursors) lower observed melting points .

- Solubility testing : Compare results across solvents (e.g., DMSO vs. water) using UV-Vis spectroscopy. For cyclopentane derivatives, logP values (≈1.8) predict moderate hydrophobicity .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.